molecular formula C11H13N3O B13635368 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

Cat. No.: B13635368
M. Wt: 203.24 g/mol
InChI Key: JSMIIMOUIZIFHY-UHFFFAOYSA-N
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Description

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is a compound that features both an imidazole ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild reaction conditions to ensure the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and substitution reactions to introduce the necessary functional groups .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[1-(methoxymethyl)imidazol-2-yl]aniline

InChI

InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3

InChI Key

JSMIIMOUIZIFHY-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

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